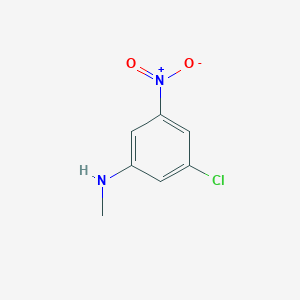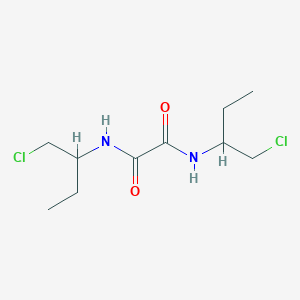
N-(2-Cyanoethyl)-N-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanoethyl)-N-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both cyano and ethyl groups in this compound makes it unique and potentially useful for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis from Ethylamine and 2-Cyanoethyl Isothiocyanate:
- Equation:
C2H5NH2+NCCH2NCS→C2H5NHC(=S)NHCH2CN
Reaction: Ethylamine reacts with 2-cyanoethyl isothiocyanate.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
- Equation:
-
Industrial Production Methods:
- The industrial production of N-(2-Cyanoethyl)-N-ethylthiourea often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidation of the thiourea group can lead to the formation of sulfoxides or sulfones.
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride.
- Conditions: Typically carried out in an inert atmosphere.
- Products: Reduction can lead to the formation of amines.
-
Substitution:
- Reagents: Halogenating agents.
- Conditions: Room temperature to moderate heating.
- Products: Substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Catalysis: N-(2-Cyanoethyl)-N-ethylthiourea can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
- Enzyme Inhibition: This compound has potential applications as an enzyme inhibitor due to its ability to interact with thiol groups in enzymes.
Medicine:
- Pharmaceuticals: It can be explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
- Agriculture: It can be used in the formulation of pesticides or herbicides due to its ability to interact with biological molecules.
Wirkmechanismus
Molecular Targets and Pathways:
- Thiol Interaction: N-(2-Cyanoethyl)-N-ethylthiourea can interact with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity.
- Pathways: The compound can affect various biochemical pathways by modifying the activity of enzymes involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N-Diethylthiourea:
- Comparison: Lacks the cyano group, which makes it less reactive in certain chemical reactions.
- N-(2-Cyanoethyl)-N-methylthiourea:
- Comparison: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.
- N-(2-Cyanoethyl)-N-phenylthiourea:
- Comparison: Contains a phenyl group, which can significantly alter its chemical properties and potential applications.
Uniqueness:
- The presence of both cyano and ethyl groups in N-(2-Cyanoethyl)-N-ethylthiourea makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
59670-00-7 |
|---|---|
Molekularformel |
C6H11N3S |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-ethylthiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-9(6(8)10)5-3-4-7/h2-3,5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
CDIQWPHMVINTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

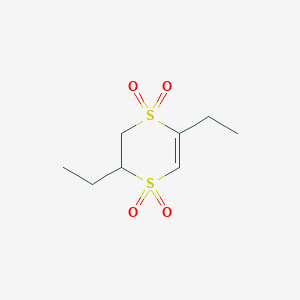
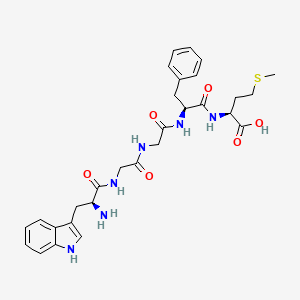
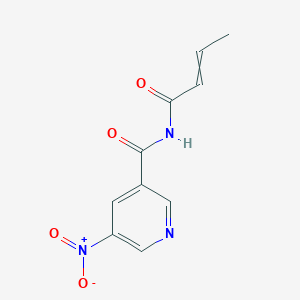
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
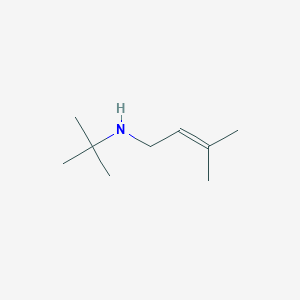



![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
